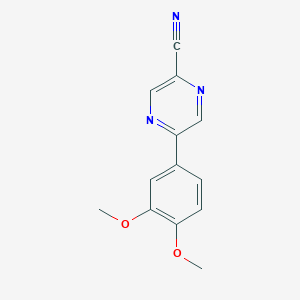
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H11N3O2 It is characterized by the presence of a pyrazine ring substituted with a carbonitrile group and a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate pyrazine derivatives. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization and nitrile formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Chemistry: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Pyrazinecarbonitrile, 5-phenyl-: Lacks the methoxy groups, which may affect its reactivity and bioactivity.
Pyrazinecarbonitrile, 5-(3,4-dihydroxyphenyl)-: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
Pyrazinecarbonitrile, 5-(3,4-dimethylphenyl)-: Substituted with methyl groups, altering its steric and electronic characteristics.
Uniqueness: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is unique due to the presence of methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and interaction with biological targets. These properties make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
91028-38-5 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
Clé InChI |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















